molecular formula C16H15ClN2O4 B3724472 2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3724472
M. Wt: 334.75 g/mol
InChI Key: DLGFXLOHJACGIL-GIJQJNRQSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a hydroxy-methoxyphenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-13-5-6-15(20)11(7-13)9-18-19-16(21)10-23-14-4-2-3-12(17)8-14/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGFXLOHJACGIL-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-chlorophenoxyacetic acid.

    Condensation Reaction: The 3-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-hydroxy-5-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)propionamide
  • 2-(3-chlorophenoxy)propionic acid
  • 2-(3-chlorophenoxy)methylmorpholine

Uniqueness

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Unlike simpler chlorophenoxy derivatives, this compound’s hydrazide and methoxyphenyl groups provide additional sites for interaction with biological targets, enhancing its potential as a versatile research tool.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
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2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

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